1-Monopalmitin

Description

Glyceryl palmitate has been reported in Perilla frutescens, Trichosanthes tricuspidata, and other organisms with data available.

RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

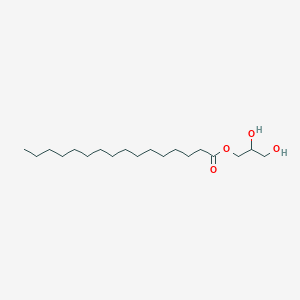

2,3-dihydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891470 | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Palmitoyl glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |

| Record name | 1-Monopalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydroxypropyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monopalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of 1-Monopalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin (1-palmitoyl-rac-glycerol), a monoacylglycerol derived from palmitic acid and glycerol, is a crucial component in various scientific and industrial applications, including pharmaceuticals, food technology, and materials science. Its functionality is intrinsically linked to its solid-state properties, particularly its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism. Understanding and controlling the polymorphic behavior of this compound is paramount for ensuring product stability, bioavailability, and desired physicochemical properties. This in-depth technical guide provides a comprehensive overview of the polymorphism of this compound crystals, detailing their characteristics, the experimental methodologies for their analysis, and the factors influencing their transformation.

The Polymorphic Forms of this compound: A Hierarchical Perspective

This compound exhibits a complex polymorphic landscape, transitioning through several crystalline forms with varying degrees of thermodynamic stability. The primary polymorphs, in order of increasing stability, are the α, sub-α, β', and β forms. These transitions follow Ostwald's rule of stages, where the least stable form crystallizes first from the melt and subsequently transforms into more stable forms over time and with temperature changes.

The crystallization and transformation pathway can be visualized as a progression towards a more ordered and stable molecular packing.

Caption: Polymorphic transformation pathway of this compound from the melt.

Quantitative Analysis of this compound Polymorphs

The distinct polymorphic forms of this compound can be characterized by their unique thermal properties and crystallographic fingerprints. The following tables summarize the key quantitative data associated with these forms.

Table 1: Thermal Properties of this compound Polymorphs

| Polymorphic Form | Melting Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Notes |

| α (Alpha) | ~58 | Lower than β forms | Least stable form, crystallizes first from the melt. |

| Sub-α | ~63 | - | Intermediate metastable form. |

| β' (Beta Prime) | ~71 | - | Metastable form with higher stability than α. |

| β (Beta) | ~75 | Highest | The most stable polymorphic form.[1] |

| Lα (Lyotropic) | ~67 | - | Forms in the presence of water (gel phase).[2] |

Note: The exact values can vary depending on the purity of the sample and the experimental conditions (e.g., heating rate in DSC).

Table 2: X-ray Diffraction (XRD) Data for Key this compound Polymorphs

| Polymorphic Form | Crystal System | Key Short Spacings (d-values in Å) |

| α (Alpha) | Hexagonal | 4.15 |

| Sub-α | Orthorhombic | 4.27, 3.62 |

| β' (Beta Prime) | Orthorhombic | 4.2, 3.8 |

| β (Beta) | Triclinic | 4.6 |

Note: The d-spacing values are characteristic reflections in the wide-angle X-ray scattering (WAXS) region and are crucial for identifying the specific polymorph.

Experimental Protocols for Polymorph Characterization

The reliable identification and characterization of this compound polymorphs necessitate the use of specific analytical techniques. The following sections detail the methodologies for the key experiments.

Preparation of this compound Polymorphs

The controlled preparation of specific polymorphs is the foundational step for their characterization.

-

α-Form: The α-form is typically obtained by rapid cooling of molten this compound.

-

Heat the this compound sample to approximately 80°C to ensure complete melting.

-

Rapidly cool the melt by, for example, quenching in a pre-cooled environment (e.g., an ice bath or a cryogen).

-

Immediately analyze the sample to prevent transformation to more stable forms.

-

-

β-Form: The stable β-form can be obtained through tempering or solvent crystallization.

-

Tempering:

-

Melt the this compound sample at 80°C.

-

Cool the sample to a temperature just below the melting point of the β-form (e.g., 65-70°C) and hold for an extended period (hours to days) to allow for the complete transformation to the β-form.

-

-

Solvent Crystallization:

-

Dissolve this compound in a suitable organic solvent (e.g., ethanol or chloroform) at an elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

Collect the precipitated crystals by filtration and dry under vacuum.

-

-

Caption: Experimental workflow for the preparation of α and β polymorphs of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of the different polymorphs.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5 or 10°C/min) over a defined temperature range (e.g., 25°C to 100°C).

-

Record the heat flow as a function of temperature. The melting of each polymorph will be observed as an endothermic peak.

-

The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

X-ray Diffraction (XRD)

XRD provides detailed information about the crystal structure of the polymorphs. Both Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) can be employed.

-

Methodology (Powder XRD):

-

Finely grind the this compound crystal sample to a homogenous powder.

-

Mount the powder on a sample holder.

-

Expose the sample to a monochromatic X-ray beam.

-

Detect the diffracted X-rays at various angles (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, will show a unique pattern of peaks for each polymorph. The d-spacings are calculated from the peak positions using Bragg's Law.

-

Caption: General analytical workflow for the characterization of this compound polymorphs.

Factors Influencing Polymorphic Transitions

The transformation between the different crystalline forms of this compound is influenced by several factors:

-

Temperature: Temperature is a critical driver of polymorphic transitions. Heating a less stable form will provide the kinetic energy for it to rearrange into a more stable form.

-

Cooling Rate: As demonstrated in the preparation protocols, the rate of cooling from the melt significantly impacts which polymorph is formed. Rapid cooling favors the formation of the metastable α-form, while slow cooling allows for the formation of more stable forms.

-

Solvent: The choice of solvent during crystallization can influence the resulting polymorph. The polarity and the interaction of the solvent with the this compound molecule can direct the crystal packing.

-

Presence of Impurities: Even small amounts of impurities can affect the nucleation and growth of specific polymorphs, sometimes inhibiting the formation of the most stable form.

-

Mechanical Stress: Processes such as grinding, milling, and compression can induce polymorphic transformations by providing the mechanical energy to overcome the energy barrier between different crystalline states.

Conclusion

The polymorphism of this compound is a multifaceted phenomenon with significant implications for its application in various fields. A thorough understanding of its different crystalline forms, their thermodynamic relationships, and the factors governing their transformations is essential for the rational design and development of products containing this versatile molecule. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively characterize and control the polymorphic behavior of this compound, ultimately leading to the development of more stable and efficacious products. Further research focusing on the precise control of nucleation and the influence of complex matrices on polymorphic transitions will continue to advance our understanding of this important material.

References

1-Monopalmitin: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The pathophysiology of these conditions is complex and multifactorial, with lipid metabolism playing a central role. In the quest for early and accurate diagnostic and prognostic markers, attention is turning towards specific lipid metabolites that may serve as indicators of metabolic dysregulation. 1-Monopalmitin, a monoacylglycerol containing the saturated fatty acid palmitic acid, is emerging as a molecule of interest in this context. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential biomarker in metabolic diseases, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

This compound in the Context of Metabolic Disease

This compound is an intermediate in the metabolism of triglycerides and phospholipids containing palmitic acid. Elevated levels of circulating saturated fatty acids, particularly palmitic acid, are a hallmark of metabolic diseases and are associated with the development of insulin resistance and chronic inflammation.[1] While much of the research has focused on palmitic acid, its metabolic derivatives, such as this compound, are gaining attention for their potential direct roles in cellular signaling.

Association with Insulin Resistance

Insulin resistance, the impaired response of cells to insulin, is a cornerstone of T2D and metabolic syndrome. High levels of palmitic acid are known to induce insulin resistance in various tissues, including skeletal muscle, liver, and adipose tissue.[2][3] This effect is mediated through several intracellular signaling pathways that can be influenced by lipid metabolites. One key mechanism involves the accumulation of diacylglycerols (DAGs), which include this compound, leading to the activation of protein kinase C theta (PKCθ).[3] Activated PKCθ can then phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade, thereby impairing downstream signaling.[3]

Role in Inflammation

Chronic low-grade inflammation is a key feature of metabolic diseases.[4] Saturated fatty acids like palmitate can act as pro-inflammatory molecules, stimulating the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells and adipocytes.[5][6] This inflammatory response is often mediated by the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][6] As a downstream metabolite of palmitic acid, this compound may contribute to this inflammatory milieu.

Involvement in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis) and can progress to more severe forms of liver disease.[7] The influx of fatty acids to the liver, particularly saturated fatty acids, is a key driver of NAFLD. Palmitic acid can induce lipotoxicity in hepatocytes, leading to cellular stress and inflammation. While direct studies on this compound in NAFLD are limited, its precursor, palmitic acid, is known to contribute to the disease's pathogenesis.[8][9]

Quantitative Data Summary

While direct quantitative data for this compound in large patient cohorts with metabolic diseases are still emerging, studies on related lipids provide a valuable context. The following tables summarize relevant quantitative findings that underscore the potential significance of lipid metabolites in metabolic dysregulation.

Table 1: Circulating Fatty Acid Levels in Metabolic Conditions

| Analyte | Condition | Cohort Size | Key Finding | Reference |

| Palmitoleic Acid | Metabolic Abnormalities | 3630 US men and women | Higher palmitoleate associated with higher BMI, triglycerides, and insulin resistance (in men), but also a more favorable lipid profile (lower LDL, higher HDL). | [10] |

| Palmitic Acid | Type 2 Diabetes | Not specified | Elevated plasma levels of palmitic acid are commonly observed in individuals with type 2 diabetes. | [1] |

Table 2: Cellular and In Vivo Effects of Palmitate

| Experiment | Model | Treatment | Key Quantitative Finding | Reference |

| Insulin Signaling | Human Monocytes | Palmitate (125 µM) + Insulin | Synergistic increase in IL-6 and TNF-α protein production compared to palmitate alone. | [5] |

| PKCθ Activation | Human Skeletal Muscle | Lipid Infusion | 4-hour lipid infusion increased PKCθ activation significantly (P < 0.05). | [3] |

| Insulin Signaling | Rat Pancreatic Islets | Palmitate (100 µM) | Short exposure activated early steps of insulin receptor signaling. | [11] |

| Cytokine Expression | 3T3-L1 Adipocytes | Palmitate | Induced IL-6 and TNF-α mRNA expression (P < 0.05). | [6] |

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques for this purpose.

Quantification of this compound in Human Plasma by GC-MS

This protocol describes a general procedure for the analysis of this compound in plasma, which involves lipid extraction, derivatization, and GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Derivatization:

-

To the dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 30 minutes to convert the hydroxyl groups of this compound to their trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the analyte for GC analysis.[12]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound-TMS derivative. The mass spectrum of the this compound, 2TMS derivative can be used for ion selection.[12][13]

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of this compound.

-

Quantification of this compound in Human Plasma by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of lipids without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as described for the GC-MS method (Section 3.1, step 1).

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a modifier such as formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate for analytical LC.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the protonated or sodiated adduct of this compound, and the product ions would be characteristic fragments generated by collision-induced dissociation.

-

Quantification: Similar to the GC-MS method, quantification is based on the peak area ratio to an internal standard and a calibration curve.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the metabolic effects of palmitic acid and its derivatives, including this compound.

Palmitate-Induced Insulin Resistance via DAG-PKCθ Pathway

Palmitate-Induced Inflammatory Signaling via NF-κB

This compound and the PI3K/Akt Pathway

Conclusion and Future Directions

This compound stands as a promising, albeit understudied, potential biomarker at the intersection of lipid metabolism, insulin resistance, and inflammation. Its position as a direct metabolite of palmitic acid, a well-established contributor to metabolic disease, and its own potential to modulate key signaling pathways such as the PI3K/Akt pathway, warrants further investigation.[14]

Future research should focus on:

-

Developing and validating robust, high-throughput analytical methods for the quantification of this compound in large clinical cohorts.

-

Conducting longitudinal studies to establish a definitive correlation between circulating this compound levels and the incidence and progression of metabolic diseases.

-

Elucidating the specific molecular mechanisms by which this compound exerts its biological effects, distinguishing them from those of its precursor, palmitic acid.

A deeper understanding of the role of this compound in metabolic diseases will not only enhance our ability to diagnose and monitor these conditions but may also open new avenues for therapeutic intervention. This technical guide serves as a foundation for researchers and drug development professionals to build upon in their efforts to address the global challenge of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Short Term Palmitate Supply Impairs Intestinal Insulin Signaling via Ceramide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploratory metabolomics of metabolic syndrome: A status report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitate and insulin synergistically induce IL-6 expression in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palmitoleate Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice | PLOS One [journals.plos.org]

- 9. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitate modulates the early steps of insulin signalling pathway in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, 2TMS derivative [webbook.nist.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Solubility Profile of 1-Monopalmitin: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoacylglycerol of palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its functional properties, such as emulsification and stabilization, are intrinsically linked to its solubility characteristics in various media. A thorough understanding of its solubility profile is therefore paramount for formulation development, optimizing manufacturing processes, and ensuring product stability. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows.

Introduction

This compound, also known as glyceryl monopalmitate, is a non-ionic surfactant composed of a hydrophilic glycerol head and a hydrophobic 16-carbon palmitic acid tail. This amphiphilic nature governs its solubility, rendering it poorly soluble in aqueous environments and more soluble in organic solvents.[1][2][3] Its solubility is a critical parameter that influences its bioavailability in drug delivery systems, its texturizing properties in foods, and its efficacy as an emulsifier in cosmetics. This guide aims to consolidate available solubility data and provide standardized methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Name | 2,3-dihydroxypropyl hexadecanoate | [] |

| Synonyms | Glyceryl Palmitate, 1-Palmitoyl-rac-glycerol | [] |

| CAS Number | 542-44-9 | [5] |

| Molecular Formula | C₁₉H₃₈O₄ | [2][3] |

| Molecular Weight | 330.5 g/mol | [6] |

| Appearance | White to off-white powder or waxy solid | [] |

| Melting Point | ~75 °C | [] |

Quantitative Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent's polarity, temperature, and the crystalline form of the solid. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | Ambient | Insoluble | Qualitative | [3][] |

| Ethanol | 60 | 50 mg/mL | Quantitative | [1] |

| Ethanol | 50 | Soluble | Qualitative | [] |

| Methanol | Not Specified | Soluble | Qualitative | [7] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [8] |

| Dimethyl Sulfoxide (DMSO) | 60 | 50 mg/mL (with sonication and heating) | Quantitative | [1] |

| DMSO | Not Specified | Slightly Soluble | Qualitative | [8] |

| Chloroform | Not Specified | Soluble | Qualitative | [2][3] |

| Chloroform | Not Specified | Slightly Soluble | Qualitative | [8] |

| Toluene | 50 | Soluble | Qualitative | [] |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative | [8] |

| Corn Oil (in 10% DMSO) | Not Specified | ≥ 2.5 mg/mL | Quantitative | [1] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is critical. The following protocols outline standard methods applicable to this compound.

Equilibrium Shake-Flask Method

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time can vary depending on the solvent and temperature but is typically 24-72 hours. It is essential to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifugation or filtration can be employed. If using filtration, ensure the filter material does not adsorb the solute.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method. The concentration of this compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Hot-Stage Microscopy (HSM)

HSM is a thermal analysis technique that allows for the visual observation of a sample as it is heated or cooled. It is particularly useful for determining the temperature at which a solid dissolves in a molten solvent.

Methodology:

-

Sample Preparation: Prepare a series of mixtures of this compound and the solid lipid excipient at different known concentrations.

-

Mounting: Place a small amount of the mixture on a microscope slide and cover it with a coverslip.

-

Heating and Observation: Place the slide on the hot stage of a polarized light microscope. Heat the sample at a controlled rate.

-

Solubility Determination: Observe the sample under cross-polarized light. Crystalline material will appear bright (birefringent) against a dark background. The temperature at which the last crystals of this compound dissolve in the molten excipient is recorded as the saturation temperature for that specific concentration. By analyzing different concentrations, a solubility-temperature profile can be constructed.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the solubility of a compound in a solid lipid by observing the melting point depression of the lipid.

Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the solid lipid excipient at various known concentrations.

-

DSC Analysis: Accurately weigh a small amount of the mixture into a DSC pan and seal it. Heat the sample in the DSC instrument at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the melting point of the excipient.

-

Data Analysis: Record the heat flow as a function of temperature. The presence of dissolved this compound will cause a depression in the melting point of the excipient. The extent of this depression is related to the concentration of this compound. By analyzing the thermograms of the different mixtures, the saturation solubility can be determined by observing the concentration at which no further depression of the melting peak occurs.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Caption: Workflows for Thermal Analysis Methods (HSM and DSC).

Conclusion

The solubility of this compound is a critical parameter for its effective application in various industries. This guide has provided a consolidated overview of its solubility in different solvents and detailed, practical protocols for its experimental determination. The presented data and methodologies will serve as a valuable resource for researchers, scientists, and drug development professionals in their formulation and development efforts. Further research to establish a more comprehensive temperature-dependent solubility profile in a wider range of pharmaceutically and industrially relevant solvents is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]

- 5. larodan.com [larodan.com]

- 6. This compound | C19H38O4 | CID 14900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MONOPALMITIN | 542-44-9 [chemicalbook.com]

- 8. 19670-51-0 CAS MSDS (MONOPALMITIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Multifaceted Roles of 1-Monopalmitin: A Technical Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, a monoacylglycerol comprised of a glycerol molecule esterified to a single palmitic acid chain, has emerged from its early role as a simple emulsifier to become a molecule of significant interest in diverse fields of biomedical research. Initially recognized for its utility in the food and pharmaceutical industries, early scientific investigations laid the groundwork for our current understanding of its more complex biological functions. This technical guide provides an in-depth exploration of the foundational research and discovery of this compound's functions, detailing key experiments, quantitative data, and the signaling pathways it modulates.

Early Discovery and Physicochemical Characterization

This compound, also known as glyceryl palmitate, is a naturally occurring compound found in various plants and algae.[1][2] Its formal identification and characterization were tied to the broader study of glycerides and fatty acids. Early analytical methods, predating modern chromatography, relied on fractional crystallization and determination of physical constants such as melting point and solubility to isolate and identify such lipids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O₄ | [5] |

| Molecular Weight | 330.5 g/mol | [6] |

| Appearance | White to off-white solid or viscous liquid | [5][7] |

| Melting Point | 75 °C | [] |

| Solubility | Insoluble in water; soluble in ethanol and toluene at 50 °C | [] |

Foundational Functions: Emulsification

One of the earliest and most well-documented functions of this compound is its role as an emulsifier.[] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic palmitic acid tail, allows it to stabilize oil-in-water emulsions. This property was recognized and utilized in the food industry long before its more subtle biological roles were elucidated.[9][10] Early studies in food science focused on the physical chemistry of its emulsifying properties, examining factors like droplet size reduction and emulsion stability in various food matrices.[9]

Early Biological Investigations: Antimicrobial Activity

Emerging from the study of natural products, early research hinted at the antimicrobial potential of monoacylglycerols. While extensive early literature specifically on this compound's antimicrobial effects is limited, studies on related monoglycerides laid the foundation for this area of investigation. More recent and detailed studies have confirmed that this compound exhibits antibacterial and antifungal activities.[11][12][13] However, it is noteworthy that some research indicates that 2-monopalmitin, an isomer, may not share these properties, highlighting the importance of the acyl position for biological activity.[12][13]

Table 2: Antimicrobial Activity of 1-Monoacylglycerol Derivatives

| Compound | Target Organism | Activity | Reference |

| 1-Monomyristin | Staphylococcus aureus | High antibacterial activity | [11][12] |

| 1-Monomyristin | Aggregatibacter actinomycetemcomitans | High antibacterial activity | [11][12] |

| 1-Monomyristin | Candida albicans | High antifungal activity | [11][12] |

| 2-Monomyristin | Escherichia coli | High antibacterial activity | [11][12] |

| 2-Monopalmitin | Various bacteria and fungi | No activity observed | [11][12][13] |

Elucidation of Cellular Functions: From Metabolism to Signaling

The transition from viewing this compound as a simple lipid to a bioactive molecule involved in cellular processes marked a significant shift in research focus. Its role as a biomarker for type 2 diabetes mellitus suggested a deeper involvement in metabolic pathways.[]

Inhibition of P-glycoprotein (P-gp)

A pivotal discovery in the functional analysis of this compound was its ability to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance in cancer cells.[14] P-glycoprotein was first identified in 1976 in hamster ovary cells and is a member of the ATP-binding cassette (ABC) transporter superfamily.[15][16] It actively transports a wide range of xenobiotics out of cells, reducing the efficacy of many chemotherapeutic drugs.[16][17][18]

Early research on P-gp inhibitors focused on a variety of chemical compounds. The finding that a naturally occurring lipid like this compound could modulate P-gp activity opened new avenues for research. Studies demonstrated that this compound could increase the intracellular accumulation of P-gp substrates, such as daunorubicin, in a dose-dependent manner without causing cytotoxicity.[]

Experimental Protocol: P-glycoprotein Inhibition Assay

A common method to assess P-gp inhibition involves measuring the accumulation of a fluorescent P-gp substrate, such as Rhodamine-123 or daunorubicin, in cells that overexpress P-gp (e.g., Caco-2 intestinal cells).

-

Cell Culture: Caco-2 cells are cultured to confluence in a suitable medium.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-300 μM) for a specified time (e.g., 2 hours).[14]

-

Substrate Addition: A fluorescent P-gp substrate (e.g., Rhodamine-123 or daunorubicin) is added to the medium and incubated for a defined period.

-

Washing: The cells are washed with a cold buffer to remove the extracellular substrate.

-

Lysis and Quantification: The cells are lysed, and the intracellular fluorescence is measured using a fluorometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

Cytotoxicity Assessment: A parallel assay, such as the lactate dehydrogenase (LDH) test, is performed to ensure that the observed increase in substrate accumulation is not due to cell damage.[]

Caption: Inhibition of P-glycoprotein by this compound, preventing drug efflux.

Modulation of the PI3K/Akt Signaling Pathway

Further research into the cellular mechanisms of this compound, particularly in the context of cancer, revealed its role as an activator of the PI3K/Akt pathway.[14][19] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Its discovery can be traced back to the identification of the Akt oncogene in 1977 and the isolation of PI3K in 1990.[20] The link between this pathway and insulin signaling was established in the mid-1990s.[20]

Studies have shown that this compound can induce apoptosis in lung cancer cells through the activation of the PI3K/Akt pathway.[19] This seemingly paradoxical effect—activation of a pro-survival pathway leading to cell death—highlights the complex and context-dependent nature of cellular signaling.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

Western blotting is a standard technique to detect changes in the phosphorylation status of key proteins in a signaling pathway, which indicates their activation or inhibition.

-

Cell Culture and Treatment: Cancer cell lines (e.g., A549 lung cancer cells) are cultured and treated with this compound at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, PI3K).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Imaging: The chemiluminescent signal is captured on X-ray film or with a digital imager, allowing for the visualization and quantification of protein levels. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

Caption: this compound induces apoptosis via the PI3K/Akt signaling pathway.

Conclusion

The journey of this compound from a simple food additive to a molecule with complex and nuanced biological activities is a testament to the continuous evolution of scientific inquiry. Early research focused on its fundamental physical and chemical properties, leading to its widespread use as an emulsifier. Subsequent investigations, driven by an interest in natural product bioactivity, began to uncover its more intricate roles in cellular processes. The discovery of its ability to inhibit P-glycoprotein and modulate the PI3K/Akt pathway has opened up new avenues for its potential application in cancer therapy and other areas of drug development. This technical guide serves as a compilation of the foundational knowledge that has shaped our current understanding of this compound, providing a valuable resource for researchers and scientists seeking to further explore its therapeutic potential.

References

- 1. This compound | C19H38O4 | CID 14900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.iupac.org [publications.iupac.org]

- 5. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]

- 6. MONOPALMITIN | 542-44-9 [chemicalbook.com]

- 7. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]

- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 10. US3310408A - Monoglyceride emulsifier and method of making same - Google Patents [patents.google.com]

- 11. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 17. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 18. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols: 1-Monopalmitin in Nanostructured Lipid Carriers (NLCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, offering significant advantages for drug delivery, including enhanced drug loading capacity, improved stability, and controlled release profiles.[1] NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, providing more space for drug incorporation and reducing drug expulsion during storage.[1][2] 1-Monopalmitin (also known as glycerol monopalmitate), a monoglyceride, is a promising solid lipid for NLC formulations due to its biocompatibility and emulsifying properties.[3] These application notes provide a comprehensive overview and detailed protocols for the development of NLCs using this compound as the solid lipid matrix.

Data Presentation: Physicochemical Properties of Monoglyceride-Based NLCs

Due to the limited availability of specific data for NLCs formulated exclusively with this compound, the following table summarizes typical physicochemical properties of NLCs prepared with other commonly used monoglycerides, such as glyceryl monostearate. This data serves as a valuable reference for expected values when developing this compound-based NLCs.

| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

| NLC-GMS-1 | Glyceryl Monostearate | Oleic Acid | Tween 80 | 244 | 0.690 | - | 69-76 | [4] |

| NLC-GMS-2 | Glyceryl Monostearate | Maisine 35-1 & Labrafil M1944 CS | Tween 80 & Soybean Lecithin | 138.9 | < 0.2 (implied) | -20.2 | 82.11 | [5] |

| NLC-GMS-3 | Glyceryl Monostearate | Transcutol, Labrafac, Labrasol | Poloxamer, Tween 80 | - | - | - | >70 (implied) | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound NLCs by Hot Homogenization and Ultrasonication

This protocol describes a widely used method for the preparation of NLCs.

Materials:

-

This compound (Solid Lipid)

-

Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Purified Water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Magnetic stirrer with heating

-

Water bath

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amounts of this compound and the liquid lipid. A common starting ratio of solid lipid to liquid lipid is 70:30 (w/w).[7]

-

Heat the lipid mixture in a beaker to 5-10°C above the melting point of this compound, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.

-

Disperse the pre-weighed API into the molten lipid phase and stir until completely dissolved.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, dissolve the surfactant in purified water. The surfactant concentration typically ranges from 0.5% to 5% (w/v).[8]

-

Heat the aqueous phase to the same temperature as the lipid phase under magnetic stirring.

-

-

Formation of the Pre-emulsion:

-

Nanosizing:

-

Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.

-

Sonicate for 5-15 minutes. The sonication parameters (e.g., amplitude, pulse on/off times) should be optimized for the specific formulation.

-

Alternatively, a high-pressure homogenizer can be used (3-5 cycles at 500-1500 bar).[3]

-

-

Cooling and NLC Formation:

-

Cool down the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

-

-

Purification (Optional):

-

To remove excess surfactant and unentrapped drug, the NLC dispersion can be purified by dialysis or centrifugation.

-

Protocol 2: Characterization of this compound NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry is used to determine the zeta potential.

-

Procedure:

-

Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Analyze the sample using a Zetasizer or a similar instrument.

-

Perform measurements in triplicate and report the average values with standard deviation.

-

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

-

Principle: The amount of unentrapped drug is separated from the NLCs, and the amount of entrapped drug is then calculated.

-

Procedure:

-

Separate the unentrapped drug from the NLC dispersion using a suitable method such as ultracentrifugation or centrifugal filter units.

-

Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate the EE and DL using the following equations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

-

3. Morphological Characterization:

-

Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.

-

Procedure:

-

Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid and allow it to air dry.

-

If necessary, negatively stain the sample (e.g., with phosphotungstic acid).

-

Observe the sample under the electron microscope.

-

4. In Vitro Drug Release Study:

-

Principle: A dialysis bag diffusion method is commonly used to assess the drug release profile from the NLCs over time.

-

Procedure:

-

Place a known amount of the NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.

-

Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analyze the drug concentration in the collected samples using a suitable analytical method.

-

Mandatory Visualizations

Caption: Workflow for the preparation and characterization of this compound NLCs.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

References

- 1. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrap.net [ijrap.net]

- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.abo.fi [research.abo.fi]

- 7. Nanostructured Lipid Carriers (NLCs) for Oral Peptide Drug Delivery: About the Impact of Surface Decoration [mdpi.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. impactfactor.org [impactfactor.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug Loading in 1-Monopalmitin Nanoparticles

Welcome to the technical support center for the optimization of drug loading in 1-Monopalmitin solid lipid nanoparticles (SLNs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the preparation and drug loading of this compound SLNs.

Q1: My drug loading efficiency is consistently low. What are the potential causes and how can I improve it?

A1: Low drug loading efficiency is a common issue in SLN formulation. Several factors can contribute to this problem. Consider the following troubleshooting steps:

-

Drug Solubility in Lipid: The primary determinant of high drug loading is the solubility of the drug in the molten this compound.

-

Troubleshooting:

-

Increase Drug Solubility: If possible, consider chemical modification of the drug to increase its lipophilicity.

-

Optimize Temperature: Ensure that the drug is dissolved in the molten lipid at a temperature that maximizes its solubility without causing degradation. The temperature should typically be 5-10°C above the melting point of this compound.

-

Lipid Matrix Composition: While the focus is on this compound, incorporating a small amount of a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs) can create imperfections in the crystal lattice, providing more space for drug molecules and increasing loading capacity.

-

-

-

Lipid Crystal Structure: this compound, like other lipids, can form a highly ordered crystalline structure upon cooling, which can expel the drug.

-

Troubleshooting:

-

Rapid Cooling: Employ rapid cooling of the nanoemulsion (e.g., by dispersing it in a cold aqueous phase) to "freeze" the drug within the lipid matrix before it can be expelled.

-

Use of Complex Lipids: While the core is this compound, the use of lipids with more complex structures can lead to less ordered crystals and higher drug loading.

-

-

-

Surfactant Type and Concentration: The choice and concentration of surfactant can influence the partitioning of the drug between the lipid and aqueous phases.

-

Troubleshooting:

-

HLB Value: Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. For o/w emulsions, which are common in SLN preparation, surfactants with HLB values in the range of 8-18 are generally suitable.

-

Concentration: An optimal surfactant concentration is crucial. Too little surfactant can lead to particle aggregation, while too much can result in the formation of micelles that may compete for the drug, reducing the amount loaded into the nanoparticles.

-

-

Q2: I am observing significant particle aggregation in my this compound SLN dispersion. What should I do?

A2: Particle aggregation is a sign of instability in the nanoparticle dispersion. Here are the common causes and solutions:

-

Insufficient Surfactant Concentration: The surfactant is responsible for stabilizing the nanoparticles and preventing them from clumping together.

-

Troubleshooting:

-

Increase Surfactant Concentration: Gradually increase the concentration of the surfactant in your formulation. It is advisable to perform a concentration-response study to find the optimal level.

-

Combination of Surfactants: Using a combination of surfactants (e.g., a non-ionic surfactant with a charged lipid-like lecithin) can provide better steric and electrostatic stabilization.

-

-

-

Inadequate Homogenization: Insufficient energy during homogenization can result in larger particles with a higher tendency to aggregate.

-

Troubleshooting:

-

Increase Homogenization Time/Speed: If using a high-shear homogenizer, increase the stirring speed or the homogenization time.

-

Increase Homogenization Pressure/Cycles: For high-pressure homogenization, increase the pressure or the number of homogenization cycles.

-

-

-

Storage Conditions: Temperature fluctuations during storage can cause changes in the lipid's crystalline structure, leading to aggregation.

-

Troubleshooting:

-

Controlled Storage: Store the SLN dispersion at a constant, controlled temperature, typically at 4°C. Avoid freezing unless a suitable cryoprotectant has been incorporated.

-

-

Q3: My formulation shows a high initial burst release of the drug. How can I achieve a more sustained release profile?

A3: A high burst release usually indicates that a significant amount of the drug is adsorbed on the surface of the nanoparticles rather than being entrapped within the lipid core.

-

Drug Partitioning: During the homogenization process, especially with the hot homogenization method, the drug may partition to the aqueous phase and subsequently adsorb to the particle surface upon cooling.

-

Troubleshooting:

-

Optimize Drug Solubility: A drug that is highly soluble in the molten lipid will be more likely to remain in the core.

-

Cooling Rate: As mentioned for drug loading, rapid cooling can help trap the drug inside the lipid matrix.

-

Washing Step: After preparation, consider a washing step (e.g., through centrifugation and redispersion) to remove the surface-adsorbed drug.

-

-

-

Preparation Method: The choice of preparation method can significantly influence the drug distribution within the nanoparticle.

-

Troubleshooting:

-

Cold Homogenization: This method can sometimes reduce burst release as the drug is incorporated into the solid lipid matrix at a lower temperature, minimizing partitioning to the aqueous phase.

-

Emulsification-Solvent Evaporation: This method can sometimes offer better entrapment for certain drugs, leading to a more controlled release.

-

-

Quantitative Data on Formulation Parameters

The following tables provide representative data on how different formulation and process parameters can influence the key characteristics of monoacylglycerol-based SLNs, such as particle size, polydispersity index (PDI), and drug loading efficiency. This data is synthesized from various studies on glyceryl monostearate, a lipid structurally similar to this compound, to provide a practical reference.

Table 1: Effect of Surfactant Type and Concentration on Particle Size

| Lipid (Glyceryl Monostearate) Conc. (%) | Surfactant Type | Surfactant Conc. (%) | Average Particle Size (nm) |

| 5 | Tween 80 | 2 | ~350 |

| 5 | Tween 80 | 4 | ~280 |

| 5 | Tween 80 | 6 | ~220 |

| 5 | Poloxamer 188 | 2 | ~450 |

| 5 | Poloxamer 188 | 4 | ~380 |

| 5 | Poloxamer 188 | 6 | ~320 |

Data adapted from studies on glyceryl monostearate SLNs.

Table 2: Influence of Lipid Concentration on Particle Size

| Surfactant (Tween 80) Conc. (%) | Lipid (Glyceryl Monostearate) Conc. (%) | Average Particle Size (nm) |

| 4 | 1 | ~250 |

| 4 | 5 | ~280 |

| 4 | 10 | ~350 |

Data adapted from studies on glyceryl monostearate SLNs.

Table 3: Representative Drug Loading and Entrapment Efficiency for Different Drugs in Glyceryl Monostearate SLNs

| Drug | Lipid Matrix | Surfactant System | Entrapment Efficiency (%) | Drug Loading (%) | Average Particle Size (nm) | PDI |

| Dibenzoyl Peroxide | 10% GMS | 5% Tween 80, 1% Lecithin | 80.5 ± 9.45 | 0.805 ± 0.093 | 194.6 ± 5.03 | < 0.3 |

| Triamcinolone Acetonide | 10% GMS | 5% Tween 80, 1% Lecithin | 96.0 ± 11.5 | 0.960 ± 0.012 | 227.3 ± 2.5 | < 0.3 |

| Erythromycin Base | 10% GMS | 5% Tween 80, 1% Lecithin | 94.6 ± 14.9 | 0.946 ± 0.012 | 220.0 ± 6.2 | < 0.3 |

GMS: Glyceryl Monostearate. PDI: Polydispersity Index. Data adapted from Gardouh et al., 2013.

Experimental Protocols

Here are detailed methodologies for common techniques used to prepare and analyze drug-loaded this compound SLNs.

Protocol 1: Preparation of this compound SLNs by Hot Homogenization

This method involves emulsifying a molten lipid-drug mixture in a hot aqueous surfactant solution, followed by high-pressure homogenization.

Materials:

-

This compound

-

Drug of interest

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear stirrer (e.g., Ultra-Turrax)

-

Water bath or heating plate

-

Beakers and magnetic stirrer

Procedure:

-

Preparation of Lipid Phase:

-

Weigh the desired amount of this compound and the drug.

-

Heat the this compound to approximately 75-80°C (5-10°C above its melting point) until it is completely melted.

-

Add the drug to the molten lipid and stir until a clear, homogenous solution is obtained. Maintain the temperature.

-

-

Preparation of Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

-

-

Pre-emulsion Formation:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

-

-

Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

-

Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.

-

-

Cooling and Nanoparticle Formation:

-

The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath to allow the lipid to recrystallize and form SLNs.

-

Protocol 2: Preparation of this compound SLNs by Cold Homogenization

This method is suitable for thermolabile drugs as it avoids prolonged exposure to high temperatures.

Materials and Equipment:

-

Same as for hot homogenization, with the addition of liquid nitrogen or a dry ice/acetone bath.

Procedure:

-

Preparation of Drug-Lipid Mixture:

-

Melt the this compound and dissolve the drug in it as described in the hot homogenization protocol.

-

-

Rapid Solidification:

-

Rapidly cool the molten drug-lipid mixture using liquid nitrogen or a dry ice/acetone bath to solidify it. This helps to create a more homogenous distribution of the drug within the lipid.

-

-

Grinding:

-

Grind the solidified lipid-drug mixture into fine microparticles (typically 50-100 µm) using a mortar and pestle or a ball mill at a low temperature.

-

-

Dispersion:

-

Disperse the lipid microparticles in a cold aqueous surfactant solution (e.g., 4°C).

-

-

Homogenization:

-

Homogenize the cold dispersion using a high-pressure homogenizer at a low temperature. The number of cycles and pressure will need to be optimized.

-

Protocol 3: Quantification of Drug Loading and Entrapment Efficiency

This protocol describes the indirect method of quantifying the drug loaded into the SLNs by measuring the amount of free drug in the aqueous phase.

Equipment:

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge or ultrafiltration units

-

Volumetric flasks and pipettes

Procedure:

-

Separation of Free Drug:

-

Take a known volume of the SLN dispersion.

-

Separate the SLNs from the aqueous phase containing the free, unloaded drug. This can be done by:

-

Centrifugation: Centrifuge the dispersion at a high speed (e.g., 15,000 rpm for 30 minutes). The SLNs will form a pellet.

-

Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.

-

-

-

Quantification of Free Drug:

-

Carefully collect the supernatant (the aqueous phase).

-

Dilute the supernatant to a suitable concentration with the mobile phase of your HPLC method.

-

Inject the diluted supernatant into the HPLC system and determine the concentration of the free drug by comparing the peak area to a standard curve of the drug.

-

-

Calculation of Drug Loading and Entrapment Efficiency:

-

Entrapment Efficiency (EE%):

-

EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

-

Drug Loading (DL%):

-

DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

-

-

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the preparation of this compound SLNs.

Strategies to control the polymorphic form of 1-Monopalmitin during crystallization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control the polymorphic form of 1-Monopalmitin during crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphic forms of this compound?